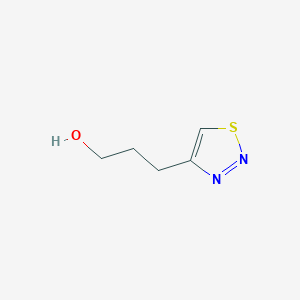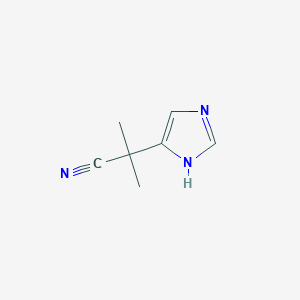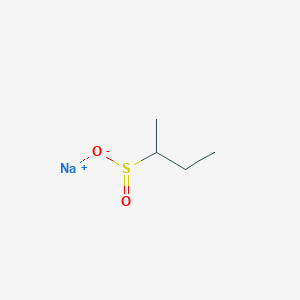
2-methyloct-3-yn-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyloct-3-yn-2-amine, also known as 2-methyloctan-2-amine, is an organic compound that has been studied for its synthesizing methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. It is a colorless liquid with a molecular weight of 130.2 g/mol. This compound is soluble in water and ethanol, and insoluble in ether and chloroform. It is an important compound in the fields of chemistry, pharmacology, and biochemistry.
Scientific Research Applications
2-Methyloct-3-yn-2-amine has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as piperidines, amides, and amines. It has also been used as a catalyst in organic reactions, such as the synthesis of cyclic compounds. In addition, this compound has been used in the synthesis of various pharmaceuticals, such as pain relievers and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 2-methyloct-3-yn-2-amine is not fully understood. However, it is believed that this compound acts as an agonist at certain receptors in the body. It is thought to bind to these receptors, activating them and causing various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have analgesic, anti-inflammatory, and antispasmodic effects. It has also been found to have an effect on the central nervous system, leading to increased alertness and wakefulness. In addition, this compound has been found to have an effect on the cardiovascular system, leading to increased heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
2-Methyloct-3-yn-2-amine has several advantages and limitations for lab experiments. This compound is relatively easy to synthesize, and it is relatively inexpensive. It is also relatively stable, and it is soluble in water and ethanol. However, it is insoluble in ether and chloroform, and it is volatile, so it must be handled with care. In addition, this compound has a low boiling point, so it must be stored in a cool, dry place.
Future Directions
The potential future directions for 2-methyloct-3-yn-2-amine include further research into its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted into its potential applications in the synthesis of pharmaceuticals, such as pain relievers and anti-inflammatory drugs. Additionally, further research could be conducted into its potential uses as a catalyst in organic reactions, such as the synthesis of cyclic compounds. Finally, further research could be conducted into its potential uses in the synthesis of other compounds, such as amides and amines.
Synthesis Methods
2-Methyloct-3-yn-2-amine can be synthesized by several methods. The most common method is the reaction of 2-methyloct-3-yn-2-ol with ammonia. This reaction produces a mixture of the desired amine and the corresponding ammonium salt. The amine can then be isolated by distillation. In addition, this compound can also be synthesized by the reaction of 2-methyloct-3-yn-2-ol with an alkyl halide, such as bromoethane, in the presence of a base, such as potassium carbonate. This reaction produces the corresponding alkylamine.
properties
IUPAC Name |
2-methyloct-3-yn-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-4-5-6-7-8-9(2,3)10/h4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHDKLDFVKIJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC(C)(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














